![molecular formula C19H18N4O3S B2738992 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 897475-95-5](/img/structure/B2738992.png)
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications
- Thiazole derivatives have been explored for their antitumor properties. For instance, Gulsory and Guzeldemirci synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which exhibited potent cytotoxicity against prostate cancer cells .
Antitumor and Cytotoxic Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-5-4-8-16-17(13)20-19(27-16)22-11-9-21(10-12-22)18(24)14-6-2-3-7-15(14)23(25)26/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPFQQWFFDHZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone |
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